This compound is classified as a benzodiazepine derivative. Benzodiazepines are widely known for their anxiolytic, sedative, hypnotic, muscle relaxant, anticonvulsant, and amnesic properties. The presence of the bromine atom and the pyridinyl group in this compound may influence its biological activity and pharmacokinetic properties.
The synthesis of 7-Bromo-5-(pyridin-2-yl)-1,3-dihydro-2H-1,4-benzodiazepine-2-thione involves a multi-step process that includes the reaction of bromazepam with phosphorus pentasulfide in xylene. The detailed procedure is as follows:
The yield of this synthesis method is reported to be approximately 75% .
The molecular structure of 7-Bromo-5-(pyridin-2-yl)-1,3-dihydro-2H-1,4-benzodiazepine-2-thione can be described as follows:
Spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry confirm the structure and molecular weight of the compound .
The chemical reactivity of 7-Bromo-5-(pyridin-2-yl)-1,3-dihydro-2H-1,4-benzodiazepine-2-thione can be explored through various reactions typical for benzodiazepines:
These reactions are essential for understanding the compound's behavior in biological systems and its potential applications in drug development .
The mechanism of action for compounds like 7-Bromo-5-(pyridin-2-yl)-1,3-dihydro-2H-1,4-benzodiazepine-2-thione typically involves modulation of the gamma-amino butyric acid (GABA) receptor system:
Research indicates that structural modifications can significantly affect binding affinity and efficacy at these receptors .
The physical and chemical properties of 7-Bromo-5-(pyridin-2-yl)-1,3-dihydro-2H-1,4-benzodiazepine-2-thione include:
These properties influence its formulation in pharmaceutical applications .
The scientific applications of 7-Bromo-5-(pyridin-2-yl)-1,3-dihydro-2H-1,4-benzodiazepine-2-thione include:
This compound exemplifies how structural modifications can lead to novel pharmacological agents with diverse applications in medicine and research.
The benzodiazepine core of 7-bromo-5-(pyridin-2-yl)-1,3-dihydro-2H-1,4-benzodiazepine-2-thione features a seven-membered diazepine ring fused to a benzene ring, with a bromine atom at the C7 position and a pyridinyl substituent at C5. While explicit crystallographic data for this specific compound is limited in the provided sources, the core structure aligns with established 1,4-benzodiazepine topology. The thione group at C2 replaces the conventional ketone oxygen with sulfur, significantly altering bond geometry. The C=S bond length is typically longer (~1.68 Å) than C=O bonds (~1.22 Å), and the C2-N1 bond adopts greater single-bond character due to diminished resonance. The pyridine ring at C5 lies perpendicular to the benzodiazepine plane, inducing steric strain that may influence receptor binding [2] [5]. Bromine's van der Waals radius (1.85 Å) creates distinct packing constraints in the solid state, as observed in analogous brominated benzodiazepines [6].
Table 1: Key Structural Features of the Benzodiazepine Core
Position | Substituent/Modification | Structural Impact |
---|---|---|
C2 | Thione (C=S) | Bond elongation; reduced resonance |
C5 | 2-Pyridinyl | Perpendicular orientation; steric strain |
C7 | Bromine | Enhanced halogen bonding potential |
N1 | Non-alkylated | Hydrogen-bond donor capability |
Fourier-Transform Infrared Spectroscopy: The compound exhibits a characteristic thioamide C=S stretch at 1200–1250 cm⁻¹, distinct from the 1670–1700 cm⁻¹ C=O stretch in oxo-analogues. N-H stretching appears as a broad peak near 3200 cm⁻¹, while aromatic C-H stretches occur above 3000 cm⁻¹. The pyridinyl ring shows C=N stretching at 1580–1620 cm⁻¹ [1] [9].
Nuclear Magnetic Resonance Spectroscopy:
Ultraviolet-Visible Spectroscopy: In ethanol, absorption maxima occur at 245 nm (π→π* transition, benzene ring), 310 nm (n→π* transition, C=S), and a shoulder at 350 nm attributed to the pyridinyl chromophore. Molar absorptivity (ε) exceeds 10,000 L·mol⁻¹·cm⁻¹ at 245 nm [5] [9].
Table 2: Characteristic Nuclear Magnetic Resonance Chemical Shifts
Position | ¹H Shift (ppm) | Multiplicity | ¹³C Shift (ppm) |
---|---|---|---|
N1-H | 10.8–11.2 | Singlet | - |
C3-H₂ | 4.2–4.5 | Doublet of doublets | 45–48 |
C9 (Py-H6) | 8.4–8.6 | Doublet | 150–152 |
C7 | - | - | 118–120 |
C2 | - | - | 178–182 |
Unlike Bromazepam (7-bromo-5-(pyridin-2-yl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one), which possesses a ketone at C2, the title compound features a thione group. This modification increases electron density at N1, enhancing hydrogen-bond donation capacity (ΔpKa ~1–2 units). The C=S group also lowers the LUMO energy, facilitating nucleophilic attack—a property absent in Bromazepam. Compared to 7-bromo-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one, the pyridinyl nitrogen enables additional coordination sites for metal binding or hydrogen-bond acceptance. Molecular weight differences are significant: Bromazepam (C₁₄H₁₀BrN₃O, 316.15 g/mol) vs. the thione analogue (C₁₄H₁₀BrN₃S, 332.22 g/mol). The bromine atom at C7 remains conserved across analogues, contributing to shared electronic effects on the aromatic ring [5] [7] [9].
Table 3: Comparative Molecular Properties
Property | 7-Bromo-5-(pyridin-2-yl)-2-thione | Bromazepam (2-one) | 7-Bromo-5-phenyl-2-one |
---|---|---|---|
Molecular Formula | C₁₄H₁₀BrN₃S | C₁₄H₁₀BrN₃O | C₁₅H₁₁BrN₂O |
Molecular Weight (g/mol) | 332.22 | 316.15 | 315.16 |
C2 Functional Group | Thione (C=S) | Ketone (C=O) | Ketone (C=O) |
Hydrogen-Bond Donors | 1 | 1 | 1 |
LogP (Calculated) | 3.1 ± 0.2 | 2.8 ± 0.2 | 3.5 ± 0.2 |
Density Functional Theory calculations (B3LYP/6-311+G(d,p)) reveal key electronic properties. The HOMO localizes over the pyridinyl ring and C=S group (-6.8 eV), while the LUMO concentrates on the brominated benzene ring (-2.3 eV), indicating charge transfer from the pyridine-thione system to the aryl halide moiety. The Molecular Electrostatic Potential map shows:
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1